Perfluorotripentylamine

描述

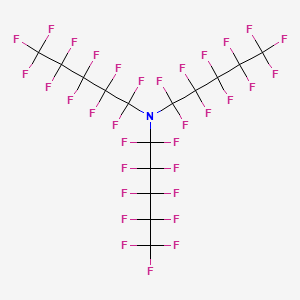

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15F33N/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)49(14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYBQIAUSKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C5F11)3, C15F33N | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059835 | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-84-1 | |

| Record name | Perfluorotripentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon FC 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(undecafluoropentyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorotripentylamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of perfluorotripentylamine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or consider the use of highly fluorinated compounds in their work.

Chemical Identity and Structure

This compound, also known as tris(perfluoropentyl)amine, is a perfluorinated tertiary amine. In its structure, all hydrogen atoms on the three pentyl chains attached to the central nitrogen atom are replaced by fluorine atoms. This complete fluorination imparts unique chemical and physical properties to the molecule.

The chemical structure of this compound is characterized by a central nitrogen atom bonded to three fully fluorinated pentyl groups.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine[2] |

| CAS Number | 338-84-1[2] |

| Molecular Formula | C₁₅F₃₃N[3] |

| Molecular Weight | 821.11 g/mol [3] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)N(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |

| InChI Key | AQZYBQIAUSKCCS-UHFFFAOYSA-N[2] |

Physicochemical Properties

The extensive fluorination of this compound results in a molecule with high thermal stability, chemical inertness, and a low dielectric constant. Unlike conventional amines, perfluorinated amines exhibit very low basicity.[2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[2] |

| Odor | Odorless[2] |

| Density | 1.94 g/cm³ |

| Boiling Point | 215 °C[2] |

| Melting Point | -25 °C |

| Solubility in Water | <5 ppm[2] |

| Volatility | Low[4] |

| Thermal Stability | High[4] |

| Chemical Inertness | High[4] |

| Oxidation Resistance | High[4] |

| Surface Tension | Low[4] |

Applications

This compound's unique properties make it suitable for a range of specialized industrial applications.

-

Electronic Cooling: It is utilized as a coolant for electronics, including supercomputers, due to its high boiling point and excellent dielectric properties.[2]

-

Heat Transfer Fluid: Its thermal stability allows it to be used as a heat transfer fluid in demanding environments.

-

Lubricants and Coatings: The low surface tension and chemical inertness of this compound make it a useful component in specialty lubricants and coatings.[4]

-

Vapor Phase Soldering: It can be used as a vapor phase fluid in soldering processes.[5]

-

Industrial Manufacturing: It finds use in the production of polymer films, membranes, and flow systems.[4]

Relevance to the Pharmaceutical and Drug Development Sector

While not a direct pharmaceutical ingredient, this compound and similar perfluorinated compounds (PFCs) have relevance in the broader pharmaceutical landscape.

-

Drug Delivery Systems: PFCs are explored as components in advanced drug delivery systems. For instance, they can form the core of nanoemulsions for delivering therapeutics.[6] Their ability to dissolve and transport gases like oxygen has also led to research into their use as artificial blood substitutes and for enhancing oxygen delivery to tissues.

-

Pulmonary Drug Delivery: The use of PFCs as vehicles for delivering drugs to the lungs is being investigated. Their high density and low surface tension could allow for more uniform distribution of medications within the lungs.[7]

-

Pharmaceutical Manufacturing: The chemical inertness and high-purity nature of fluoropolymers, a related class of compounds, make them ideal materials for fluid handling systems, reactors, and containers in pharmaceutical manufacturing, preventing contamination and ensuring product integrity.[8]

Experimental Protocols

Synthesis: Electrochemical Fluorination (Simons Process)

This compound is synthesized via the electrochemical fluorination of its hydrocarbon analog, tripentylamine. This method, known as the Simons process, uses hydrogen fluoride (B91410) as both the solvent and the fluorine source.[2]

Reaction: N((CH₂)₄CH₃)₃ + 33 HF → N((CF₂)₄CF₃)₃ + 33 H₂[2]

Methodology:

-

Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) is used as the electrolyte and the fluorine source. The starting material, tripentylamine, is dissolved in the anhydrous HF.

-

Electrochemical Cell: The process is carried out in an electrochemical cell, typically with a nickel-plated anode.

-

Electrolysis: A voltage of approximately 5-6 V is applied across the electrodes.[9] The organic substrate is fluorinated at the anode.

-

Product Collection: The perfluorinated product, being denser and immiscible with HF, settles at the bottom of the cell and can be drained off. Gaseous hydrogen is evolved at the cathode.

-

Purification: The crude product is then subjected to purification steps to remove residual HF and any byproducts.

Purification of Perfluorinated Compounds

The high stability and inertness of perfluorinated compounds necessitate specific purification techniques. Common methods aim to remove partially fluorinated byproducts, starting materials, and residual solvents.

Methodology:

-

Washing: The crude product is typically washed with a dilute base (e.g., sodium carbonate solution) to neutralize and remove residual hydrogen fluoride. This is followed by washing with water.

-

Drying: The washed product is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Distillation: Fractional distillation is a key step to separate the desired this compound from byproducts with different boiling points.

-

Adsorption/Filtration: For removal of polar impurities, the product may be passed through a column of activated alumina (B75360) or silica (B1680970) gel. Activated carbon can also be used for removing certain organic impurities.[10]

Analytical Methods

The analysis of this compound and other perfluorinated compounds often involves chromatographic techniques coupled with mass spectrometry.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC is suitable for volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then detected and identified by a mass spectrometer.

-

Sample Preparation: Samples may be dissolved in a suitable solvent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[11]

-

Instrumentation: A GC system equipped with a mass spectrometer detector is used. The MS is often operated in electron impact (EI) ionization mode.[12]

-

Data Analysis: The retention time in the chromatogram and the mass spectrum of the analyte are compared with those of a known standard for identification and quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: While GC-MS is effective, LC-MS/MS is a powerful technique for the analysis of a wide range of perfluorinated compounds, especially in complex environmental or biological samples. It offers high sensitivity and selectivity.[13]

-

Sample Preparation: Aqueous samples are often pre-concentrated using solid-phase extraction (SPE).[14]

-

Instrumentation: An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole). The separation is typically achieved using a C18 or a phenyl-hexyl column.[15]

-

Data Analysis: Identification and quantification are based on the retention time and specific mass transitions (multiple reaction monitoring - MRM) of the target analyte compared to isotopically labeled internal standards.

Safety and Environmental Considerations

Like many perfluorinated compounds, this compound is characterized by its persistence in the environment and potential for bioaccumulation.[4] Therefore, it requires careful handling and disposal to minimize environmental impact. While generally considered to have low toxicity, appropriate personal protective equipment should be used when handling the substance.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. CAS 338-84-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | N(C5F11)3 | CID 67646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adtech.co.uk [adtech.co.uk]

- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mn-net.com [mn-net.com]

- 15. selectscience.net [selectscience.net]

An In-depth Technical Guide to Perfluorotripentylamine (CAS 338-84-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluorotripentylamine (CAS 338-84-1), a perfluorinated compound known for its exceptional chemical inertness, thermal stability, and unique physical properties. This document consolidates key data, experimental methodologies, and applications relevant to research and development in the scientific and pharmaceutical fields.

Chemical Identity and Physical Properties

This compound, also known by trade names such as Fluorinert FC-70, is a fully fluorinated tertiary amine.[1][2] Its structure consists of a central nitrogen atom bonded to three perfluorinated pentyl chains, which imparts remarkable stability and a distinct set of physical characteristics.[1][2] Unlike conventional amines, perfluorinated amines exhibit very low basicity due to the strong electron-withdrawing effect of the fluorine atoms.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 338-84-1[1] |

| Chemical Formula | C₁₅F₃₃N[1] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N,N-bis(undecafluoropentyl)pentan-1-amine[1] |

| Synonyms | Perfluorotriamylamine, Tris(perfluoropentyl)amine, Fluorinert FC-70[1][3] |

| Molar Mass | 821.11 g/mol [1][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Density | 1.93 - 1.94 g/cm³ at 25°C[1][4] |

| Boiling Point | 212 - 218 °C[4] |

| Melting Point | -25 °C[4] |

| Water Solubility | < 5 ppm (practically insoluble)[1] |

| Refractive Index (n_D) | 1.303[1] |

| Vapor Pressure | 15 Pascals at 25°C |

| Kinematic Viscosity | 12 centistokes at 25°C |

| Surface Tension | 18 dynes/cm |

Synthesis of this compound

The primary industrial synthesis method for this compound is the Simons Process of electrochemical fluorination (ECF). This process involves the electrolysis of the corresponding hydrocarbon amine, tripentylamine, in anhydrous hydrogen fluoride (B91410), which serves as both the solvent and the fluorine source.

Experimental Protocol: Electrochemical Fluorination (Simons Process)

The following provides a generalized methodology for the synthesis of this compound.

Objective: To replace all carbon-hydrogen bonds of tripentylamine with carbon-fluorine bonds.

Reaction: N((CH₂)₄CH₃)₃ + 33 HF → N((CF₂)₄CF₃)₃ + 33 H₂[1]

Materials:

-

Tripentylamine (precursor)

-

Anhydrous Hydrogen Fluoride (HF) (solvent and fluorine source)

-

Electrochemical cell with a nickel anode and steel cathode

-

Power supply (typically providing 5-6 V)

-

Scrubbing system for evolved hydrogen gas

-

Purification setup (washing and fractional distillation)

Procedure:

-

Cell Preparation: A solution of tripentylamine in anhydrous hydrogen fluoride is prepared in the electrochemical cell. The concentration of the amine is typically kept low.

-

Electrolysis: A potential of 5-6 volts is applied across the nickel anode and steel cathode. The process is conducted at a controlled temperature.

-

Fluorination: During electrolysis, the hydrogen atoms on the alkyl chains of the amine are progressively replaced by fluorine atoms from the hydrogen fluoride. Gaseous hydrogen is evolved at the cathode.

-

Product Collection: The dense, perfluorinated product settles at the bottom of the cell and can be drained off periodically.

-

Purification: The crude product is washed with a weak base to neutralize any residual HF, followed by washing with water. The final product is purified by fractional distillation to separate it from partially fluorinated byproducts.

Applications in Research and Drug Development

This compound's high stability, inertness, and gas-dissolving capabilities make it a valuable material in several high-tech applications.

-

Electronics Cooling: As a component of Fluorinert™ liquids, it is used as a dielectric coolant for direct immersion cooling of sensitive electronics, such as supercomputer CPUs and power converters.[1]

-

Vapor Phase Soldering: Its high boiling point and the inert vapor it produces are ideal for vapor phase reflow soldering, providing a uniform and oxygen-free heating environment.

-

Medical Device Coatings: Perfluorocarbons are used to create lubricious, anti-thrombotic, and anti-bacterial surfaces on medical devices.[4] This is particularly relevant for devices in contact with blood, such as catheters and extracorporeal circuits.

-

Oxygen Carriers: Due to their high capacity for dissolving respiratory gases, perfluorinated amines have been investigated as potential artificial blood substitutes.[1]

-

Contrast Agents: Perfluorocarbon emulsions can be used as contrast agents for medical imaging techniques like ultrasound and MRI.

Experimental Protocol: Application of a Tethered-Liquid Perfluorocarbon (TLP) Coating

This protocol describes a general method for applying a lubricious and biocompatible perfluorocarbon coating to a medical device surface.

Objective: To create a stable, blood-repellent surface on a medical device to prevent thrombosis and bacterial adhesion.

Materials:

-

Medical device or substrate

-

Perfluorinated silane (B1218182) tethering agent

-

This compound (liquid lubricant layer)

-

Sterilization filter (0.2 µm)

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution (for fixation, if analysis is required)

Procedure:

-

Surface Tethering: The medical device is first treated with a perfluorinated silane tether layer. This creates a covalently bound, low-energy surface to which the liquid perfluorocarbon can adhere. (This step is often performed by specialized manufacturers).

-

Sterilization: The this compound liquid is sterilized by passing it through a 0.2 µm filter.

-

Lubricant Application: The sterilized liquid is injected into or flushed over the blood-contacting surfaces of the tethered device (e.g., the lumen of a catheter or the fibers of an oxygenator).

-

Saturation and Draining: The surfaces are allowed to become fully saturated with the liquid. Any excess liquid is then drained from the device.

-

Priming and Use: The coated device is then primed with saline before clinical or experimental use. The tethered liquid layer provides a durable, ultra-low friction surface that repels blood components.

Spectral Data

Detailed spectral analysis is crucial for confirming the identity and purity of this compound.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| Mass Spectrometry (MS) | Due to the strength of the C-F bonds, electron ionization (EI) mass spectra will show extensive fragmentation. Characteristic fragments for perfluorinated amines include ions at m/z 69 ([CF₃]⁺), 131 ([C₃F₅]⁺), and 219 ([C₄F₉]⁺). The molecular ion is often of low abundance or absent. |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The absence of C-H stretching bands (around 2800-3000 cm⁻¹) confirms the perfluorinated nature of the compound. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR is a powerful tool for characterizing perfluorinated compounds. The spectrum of this compound is expected to show multiple signals corresponding to the different CF₂ and CF₃ groups in the pentyl chains. Typical chemical shifts (relative to CFCl₃) would be approximately -81 ppm for the CF₃ group and in the range of -121 to -126 ppm for the various CF₂ groups. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum will show resonances for the fluorinated carbons. These signals will appear as complex multiplets due to strong one-bond and two-bond C-F coupling. |

Safety and Handling

This compound is considered to have low toxicity.[1] However, it is a persistent chemical in the environment and has a high global warming potential. Therefore, it should be handled in a way that minimizes its release into the atmosphere.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.

-

Environmental Impact: Due to its persistence and high global warming potential, users should implement practices for recovery, recycling, and proper disposal to minimize environmental emissions.

References

- 1. This compound | N(C5F11)3 | CID 67646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Perfluorotripentylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

Perfluorotripentylamine, a fully fluorinated tertiary amine, is a synthetic compound with a unique combination of physical and chemical properties stemming from the replacement of all hydrogen atoms with fluorine. This high degree of fluorination imparts exceptional thermal stability, chemical inertness, and a distinct hydrophobic and lipophobic character.

Chemical Identity

-

Alternative Formula: N(C₅F₁₁)₃[1]

-

IUPAC Name: 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine[2][5]

-

Synonyms: Perfluorotriamylamine, Tris(undecafluoropentyl)amine, Tris(perfluoropentyl)amine, Fluorinert FC-70[1][4][5][7]

Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical characteristics.

| Property | Value | Reference |

| Appearance | Colorless liquid | [5] |

| Density | 1.94 g/cm³ | [5] |

| Boiling Point | 215 °C | [5] |

| Melting Point | -25 °C | [6] |

| Refractive Index (n_D) | 1.303 | [5] |

| Solubility in Water | <5 ppm | [5] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is through the electrochemical fluorination (ECF) of its hydrocarbon analog, tri-n-pentylamine. This process, often referred to as the Simons process, involves the electrolysis of a solution of the amine in anhydrous hydrogen fluoride (B91410).

Overall Reaction

The overall chemical transformation can be represented as follows:

N(CH₂CH₂CH₂CH₂CH₃)₃ + 33 HF → N(CF₂CF₂CF₂CF₂CF₃)₃ + 33 H₂[5]

Experimental Protocol: Electrochemical Fluorination

While specific industrial protocols are often proprietary, the following provides a detailed, generalized methodology for the electrochemical fluorination of a trialkylamine like tri-n-pentylamine, based on established principles of the Simons process.

Materials and Equipment:

-

A Simons electrochemical fluorination cell (typically made of nickel or a nickel alloy)

-

Nickel electrodes (anode and cathode packs)

-

Power supply for electrolysis

-

A cooling system to maintain the cell temperature

-

A system for handling and neutralizing anhydrous hydrogen fluoride (HF)

-

Scrubbers for off-gases (H₂)

-

Tri-n-pentylamine

-

Anhydrous hydrogen fluoride (aHF)

-

Purification apparatus (distillation columns)

Procedure:

-

Cell Preparation: The electrochemical cell is thoroughly cleaned and dried to remove any moisture, which can be detrimental to the process. The nickel electrode packs are installed.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cooled cell. Tri-n-pentylamine is then carefully introduced to the aHF to create the electrolyte solution, typically at a concentration of 5-10% by weight.

-

Electrolysis:

-

The cell is maintained at a low temperature, typically between 0 and 25 °C.

-

A constant voltage (usually 5-6 V) is applied across the electrodes. The current density will vary depending on the specific setup.

-

During electrolysis, the organic substrate is fluorinated at the anode, while hydrogen gas is evolved at the cathode. The process is highly exothermic and requires efficient cooling to control the temperature.

-

-

Product Collection: The fluorinated products, being denser than the electrolyte, collect at the bottom of the cell and can be drained off periodically. The off-gases, primarily hydrogen and some volatile fluorocarbons, are passed through a condenser to recover any entrained product and then through scrubbers to neutralize any HF before being safely vented.

-

Purification: The crude this compound is washed with a dilute base (e.g., potassium hydroxide (B78521) solution) to remove residual HF, followed by washing with water. The product is then dried and purified by fractional distillation to separate it from partially fluorinated byproducts and isomers.

Applications in Research and Drug Development

The inert nature and unique physical properties of this compound make it a valuable tool in various scientific and research contexts.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow for the application of perfluorocarbons, such as this compound, in the development of targeted drug delivery systems and for in vivo imaging.

Caption: Workflow for Perfluorocarbon-Based Theranostics.

Key Application Areas

-

Drug Delivery Vehicles: Due to their biocompatibility and ability to form stable nanoemulsions, perfluorocarbons are explored as carriers for hydrophobic drugs. These nanoemulsions can be functionalized with targeting ligands to facilitate site-specific drug delivery.

-

Molecular Imaging: The presence of a large number of fluorine atoms makes this compound an excellent contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI). The lack of a natural fluorine background in biological tissues allows for highly specific and quantitative imaging.

-

Inert Reaction Media: Its high thermal stability and lack of reactivity make it a suitable solvent for reactions involving aggressive reagents or sensitive substrates where a non-participating medium is crucial.

-

Cryopreservation: The low freezing point and ability to dissolve gases have led to research into its use as a component in cryopreservation solutions to improve cell viability.

Logical Relationships of Properties

The following diagram illustrates the logical relationship between the fundamental molecular structure of this compound and its resulting properties and applications.

Caption: Structure-Property-Application Relationship.

References

- 1. This compound | N(C5F11)3 | CID 67646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - Wikidata [wikidata.org]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:338-84-1 | Chemsrc [chemsrc.com]

- 7. CAS 338-84-1: this compound | CymitQuimica [cymitquimica.com]

Synthesis of Perfluorotripentylamine via Electrofluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of perfluorotripentylamine, a perfluorinated compound of significant interest in various industrial and technological applications, via the electrochemical fluorination (ECF) method, commonly known as the Simons process. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expected outcomes of this synthetic route.

Introduction

This compound (C₁₅F₃₃N), also known as tris(perfluoropentyl)amine, is a colorless, odorless, and chemically inert liquid. Its unique properties, including high thermal stability, excellent dielectric strength, and low surface tension, make it a valuable material in applications such as electronic coolants, heat transfer fluids, and as a component in artificial blood substitutes. The synthesis of this compound is primarily achieved through the electrochemical fluorination of its hydrocarbon precursor, tri-n-pentylamine, in anhydrous hydrogen fluoride (B91410).

The Simons electrofluorination process, developed by Joseph H. Simons, is a cornerstone of industrial organofluorine chemistry. The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. The organic substrate is perfluorinated at a nickel anode, replacing all carbon-hydrogen bonds with carbon-fluorine bonds.

The Simons Electrofluorination Process: Core Principles

The overall reaction for the synthesis of this compound from tri-n-pentylamine can be represented as follows:

N(CH₂CH₂CH₂CH₂CH₃)₃ + 33 HF → N(CF₂CF₂CF₂CF₂CF₃)₃ + 33 H₂

This reaction occurs in an electrochemical cell where the tri-n-pentylamine, dissolved in anhydrous hydrogen fluoride, is subjected to an electric current. The nickel anode serves as the site of fluorination, while hydrogen gas is evolved at the cathode. The process is typically carried out at a cell potential of 5-6 volts.

Experimental Protocol

The following protocol is a generalized procedure based on the principles of the Simons electrofluorination process and data from related compounds. It is intended to provide a framework for the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

-

Reactants:

-

Tri-n-pentylamine (C₁₅H₃₃N), high purity

-

Anhydrous hydrogen fluoride (HF)

-

-

Electrochemical Cell:

-

A cell body constructed from a material resistant to hydrogen fluoride, such as Monel or steel.

-

A nickel anode pack.

-

A steel or nickel cathode.

-

A cooling jacket to maintain the reaction temperature.

-

A gas outlet for the safe venting of hydrogen gas.

-

-

Power Supply: A DC power supply capable of delivering a constant current or voltage.

-

Purification Equipment:

-

Apparatus for neutralization with a base (e.g., potassium hydroxide (B78521) or sodium hydroxide).

-

Separatory funnel.

-

Distillation apparatus.

-

3.2. Procedure

-

Cell Preparation: The electrochemical cell is thoroughly cleaned and dried to ensure anhydrous conditions. The nickel anode and cathode are installed.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cooled electrochemical cell.

-

Introduction of Reactant: A pre-determined concentration of tri-n-pentylamine is dissolved in the anhydrous hydrogen fluoride electrolyte.

-

Electrolysis: The cell is cooled to the desired operating temperature, and a constant current is applied. The voltage across the cell is monitored. Gaseous byproducts, primarily hydrogen, are safely vented.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the cell voltage and the amount of hydrogen gas evolved.

-

Product Isolation: Upon completion of the electrolysis, the crude this compound, which is denser than and immiscible with hydrogen fluoride, is drained from the bottom of the cell.

-

Purification:

-

The crude product is carefully neutralized with a dilute aqueous base solution to remove residual hydrogen fluoride.

-

The organic layer is separated and washed with water.

-

The final product is purified by fractional distillation.

-

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of perfluorinated tertiary amines via the Simons process. The data for perfluorotributylamine (B110022), a close analog, is provided as a reference due to the limited availability of specific data for this compound.

Table 1: Typical Operating Conditions for the Electrofluorination of Trialkylamines

| Parameter | Value |

| Starting Material | Tri-n-pentylamine |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride |

| Anode Material | Nickel |

| Cathode Material | Steel or Nickel |

| Cell Voltage | 5.0 - 7.0 V[1] |

| Electrolysis Temperature | -1 to 5 °C[1] |

| Reaction Time | Approximately 6 days (for industrial scale)[1] |

Table 2: Product Yield and Byproducts

| Product/Byproduct | Expected Yield/Distribution |

| This compound (desired product) | A yield of approximately 41% can be expected based on the synthesis of perfluorotributylamine.[1] |

| Partially Fluorinated Amines | Present in the crude product before complete fluorination. |

| Shorter-chain Perfluoroalkanes | Formed due to fragmentation of the carbon skeleton. |

| Nitrogen Trifluoride (NF₃) | A common byproduct in the electrofluorination of nitrogen-containing compounds. |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound via electrofluorination.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound via electrofluorination involves hazardous materials and conditions. Anhydrous hydrogen fluoride is extremely corrosive and toxic. The process also generates flammable hydrogen gas. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all personnel must be thoroughly trained in the handling of these hazardous substances.

Conclusion

The Simons electrofluorination process remains the most viable method for the industrial production of this compound. While the process is effective, it is characterized by long reaction times and the formation of byproducts. A thorough understanding of the reaction parameters and careful control of the experimental conditions are crucial for maximizing the yield and purity of the final product. Further research into optimizing the current efficiency and minimizing fragmentation reactions could lead to more sustainable and cost-effective production of this important fluorochemical.

References

An In-depth Technical Guide to the Physical Properties of Fluorinert™ FC-70

For Researchers, Scientists, and Drug Development Professionals

Fluorinert™ FC-70, a perfluorinated fluid, is a highly inert, thermally stable, and non-flammable liquid with a unique combination of physical properties that make it suitable for a range of specialized applications in research and industry.[1][2] Its utility spans from high-temperature heat transfer and electronics testing to specialized applications in laboratory settings, such as being an inert reaction medium.[1][3] This guide provides a comprehensive overview of the core physical properties of Fluorinert™ FC-70, details the experimental methodologies used to determine these properties, and illustrates relevant experimental workflows.

Core Physical and Electrical Properties of Fluorinert™ FC-70

The physical and electrical characteristics of Fluorinert™ FC-70 are summarized in the tables below. These properties are typically measured at 25°C unless otherwise specified.[2]

Table 1: General and Thermal Properties of Fluorinert™ FC-70

| Property | Value | Units |

| Appearance | Clear, colorless liquid | - |

| Average Molecular Weight | 820 | g/mol |

| Boiling Point (1 atm) | 215 | °C |

| Pour Point | -25 | °C |

| Density | 1.94 | g/cm³ |

| Kinematic Viscosity | 12 | cSt |

| Absolute Viscosity | 24 | cP |

| Surface Tension | 18 | dynes/cm |

| Specific Heat | 1100 | J kg⁻¹ °C⁻¹ |

| Thermal Conductivity | 0.070 | W m⁻¹ °C⁻¹ |

| Latent Heat of Vaporization | 69 | J/g |

| Coefficient of Expansion | 0.0010 | °C⁻¹ |

Data sourced from multiple references.[1][2][4][5]

Table 2: Electrical and Optical Properties of Fluorinert™ FC-70

| Property | Value | Units |

| Dielectric Strength (0.1" gap) | 40 | kV |

| Dielectric Constant (@ 1 kHz) | 1.98 | - |

| Electrical Resistivity | 2.3 x 10¹⁵ | ohm cm |

| Refractive Index | 1.303 | - |

Data sourced from multiple references.[1][2][4][6]

Experimental Protocols for Determining Physical Properties

The accurate determination of the physical properties of Fluorinert™ FC-70 relies on standardized experimental protocols. While the full, detailed ASTM standards are proprietary, the following sections describe the principles and general methodologies for key measurements.

Density Measurement (ASTM D1217 / D1481)

The density of liquids like Fluorinert™ FC-70 is precisely determined using a pycnometer, a flask with a specific, accurately known volume.

-

Principle: Density is calculated from the mass of the liquid that completely fills the pycnometer at a controlled temperature.

-

Methodology (summarized):

-

The pycnometer is thoroughly cleaned, dried, and weighed empty.

-

It is then filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant, specified temperature in a temperature-controlled bath.[7]

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is then removed from the bath, cleaned on the exterior, and weighed.

-

The density is calculated by dividing the net mass of the liquid by the calibrated volume of the pycnometer.

-

-

Apparatus: Bingham-type pycnometer, constant-temperature bath, analytical balance.[8] For more viscous materials, a Lipkin bicapillary pycnometer may be used (ASTM D1481).[9][10]

Viscosity Measurement (ASTM D445)

The kinematic viscosity of transparent liquids is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated capillary viscometer.[6][11]

-

Principle: The time of flow of a fixed volume of liquid through a capillary is directly proportional to its kinematic viscosity.[11]

-

Methodology (summarized):

-

A clean, dry, calibrated viscometer is selected based on the expected viscosity of the fluid.[11]

-

The viscometer is filled with the sample liquid.

-

The filled viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.[5]

-

The liquid is drawn up into the viscometer's timing bulb.

-

The time it takes for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[3] The dynamic (or absolute) viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[6]

-

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant-temperature bath, stopwatch.

Surface Tension Measurement (ASTM D971)

The interfacial tension of insulating liquids against water is often measured using the ring method, which can be adapted for measuring surface tension in air.

-

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid.[4] This force is proportional to the surface tension of the liquid.[12]

-

Methodology (summarized):

-

A platinum ring of known dimensions is cleaned and attached to a sensitive balance or tensiometer.

-

The ring is immersed in the Fluorinert™ FC-70.

-

The ring is then slowly pulled out of the liquid.

-

The force required to detach the ring from the liquid surface is measured.

-

The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.

-

-

Apparatus: Tensiometer with a platinum Du Noüy ring.[4]

Electrical Resistivity Measurement (ASTM D257)

This standard covers the procedures for measuring the DC resistance or conductance of insulating materials.[13][14]

-

Principle: The volume resistivity is the resistance to leakage current through the bulk of the material. It is determined by applying a DC voltage across a sample of known dimensions and measuring the resulting current.

-

Methodology (summarized):

-

The liquid sample is placed in a specialized test cell with defined electrode geometry.

-

A DC voltage is applied to the electrodes for a specified period (electrification time).[15]

-

The resulting current is measured with a sensitive ammeter.

-

The volume resistivity is calculated from the applied voltage, the measured current, and the geometric constants of the test cell.

-

-

Apparatus: Test cell for liquids, DC voltage source, sensitive ammeter (picoammeter).

Experimental Workflows and Applications

While not directly involved in biological signaling pathways, the unique properties of Fluorinert™ FC-70 lend it to specialized applications in research environments, including those relevant to drug development and cell biology.

Two-Phase System for Enhanced Oxygen Delivery in Cell Culture

Perfluorocarbons like FC-70 are excellent solvents for gases such as oxygen and carbon dioxide.[16][17] This property can be exploited to create a two-phase culture system that enhances the delivery of oxygen to cells, which can be particularly beneficial for high-density cultures or cells with high oxygen demand.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D445 - eralytics [eralytics.com]

- 4. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. petrolube.com [petrolube.com]

- 8. kaycantest.com [kaycantest.com]

- 9. kaycantest.com [kaycantest.com]

- 10. petrolube.com [petrolube.com]

- 11. ppapco.ir [ppapco.ir]

- 12. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

- 13. scribd.com [scribd.com]

- 14. DC Current Surface and Volume Resistivity - ASTM D257 - Test Method | Lucideon [lucideon.com]

- 15. eurolab.net [eurolab.net]

- 16. Perfluorochemicals: their applications and benefits to cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Perfluorotripentylamine: A Technical Guide to its Solubility in Organic Solvents for Researchers and Drug Development Professionals

Introduction

Perfluorotripentylamine (C₁₅F₃₃N), a perfluorinated tertiary amine, is a synthetic liquid renowned for its exceptional chemical and thermal stability, high gas-dissolving capacity, and biological inertness. These properties have made it a valuable component in a range of advanced applications, from electronics cooling to sophisticated biomedical uses, including as a component of artificial blood substitutes and in advanced drug delivery systems. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in organic solvents is paramount for formulation design, reaction engineering, and purification processes.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide also incorporates data from structurally similar perfluorocarbons to elucidate general solubility trends and principles. It further details experimental protocols for solubility determination and outlines the logical workflow for employing this compound in drug delivery applications.

Core Concepts of Perfluorocarbon Solubility

Perfluorocarbons (PFCs), including this compound, exhibit unique solubility behavior that distinguishes them from conventional hydrocarbon-based compounds. Their solubility is governed by weak intermolecular van der Waals forces. The high electronegativity of fluorine atoms leads to a nonpolar molecule with low polarizability. Consequently, PFCs are both hydrophobic (water-insoluble) and lipophobic (insoluble in many hydrocarbon-based organic solvents).

The principle of "like dissolves like" is particularly stringent for PFCs. They tend to be miscible with other perfluorinated compounds but show limited solubility in most common organic solvents. This "fluorous" character necessitates the use of highly fluorinated solvents or co-solvents to achieve significant miscibility.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a broad spectrum of organic solvents is scarce in publicly available literature. However, some specific data points and solubility information for analogous perfluorocarbons provide valuable insights.

| Solute | Solvent | Solubility | Temperature (°C) |

| A fluorophilic electrolyte salt¹ | This compound | Up to 10 mM | Not specified |

| Sodium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate² | This compound | 0.074 mM | Not specified |

| Perfluorohexane³ | Ethyl Ether | Soluble | Not specified |

| Perfluorohexane³ | Benzene | Soluble | Not specified |

| Perfluorohexane³ | Chloroform | Soluble | Not specified |

| Perfluorooctane⁴ | Silicone Oil (1000 mPas) | 3.2 m/% | Room Temperature |

| Perfluorodecalin⁴ | Silicone Oil (1000 mPas) | 5.1 m/% | Room Temperature |

¹Data from a study on coordinative properties of highly fluorinated solvents.[1] ²Data from the same study, highlighting solute-dependent solubility.[1] ³General solubility information for a similar perfluoroalkane.[2] ⁴Data for other perfluorocarbons in a non-traditional organic solvent.[3]

It is important to note that while this compound is generally immiscible with most common organic solvents, its solubility can be influenced by the specific molecular structure of the solute and the presence of fluorinated moieties.

Experimental Protocols for Solubility Determination

Determining the solubility of this compound in organic solvents requires precise and often specialized analytical techniques due to its volatile nature and the potential for low solubility levels. The following are detailed methodologies for key experiments.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for determining low concentrations of this compound in a solvent.

Objective: To quantify the concentration of this compound in a saturated organic solvent solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Vials with PTFE-lined septa

-

Syringes for liquid handling

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a highly compatible solvent (e.g., perfluorohexane) at a precisely known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation (Saturated Solution):

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Equilibrate the mixture in a thermostatic shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Allow the solution to stand undisturbed at the same temperature for phase separation.

-

Carefully extract an aliquot of the supernatant (the solvent saturated with this compound) without disturbing the undissolved phase.

-

-

GC-MS Analysis:

-

Set up the GC-MS with a suitable column (e.g., a non-polar column) and appropriate temperature program. The injection port, oven temperature ramp, and detector settings should be optimized for this compound.[4]

-

Inject a known volume of each calibration standard to generate a calibration curve by plotting the peak area against concentration.

-

Inject a known volume of the saturated solution sample.

-

Analyze the resulting chromatogram and mass spectrum to identify and quantify the this compound peak.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at the specified temperature.

-

Method 2: UV-Vis Spectrophotometry (for systems with a chromophore)

This method is applicable if this compound is being used to dissolve a solute that has a distinct UV-Vis absorbance spectrum.

Objective: To determine the solubility of a chromophoric compound in this compound.

Materials:

-

Chromophoric solute

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the chromophoric solute in a solvent in which it is freely soluble and that is compatible with this compound analysis.

-

Create a series of calibration standards by diluting the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a Beer-Lambert calibration curve (Absorbance vs. Concentration).

-

-

Sample Preparation (Saturated Solution):

-

Add an excess amount of the chromophoric solute to a known volume of this compound in a sealed vial.

-

Equilibrate the mixture in a thermostatic shaker bath at a constant temperature for 24-48 hours.

-

Allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant.

-

-

UV-Vis Analysis:

-

Calculation:

-

Use the calibration curve to determine the concentration of the solute in the this compound solution, which corresponds to its solubility.

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

References

- 1. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the solubility of perfluorocarbon liquids in silicone oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. netl.doe.gov [netl.doe.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Fluoride Determination Using St. John’s Wort Extract as a Green Chromogenic Complexant for Al(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. agilent.com [agilent.com]

- 9. ejournal.uksw.edu [ejournal.uksw.edu]

An In-depth Technical Guide to 19F NMR Spectroscopy of Perfluorotripentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting 19F Nuclear Magnetic Resonance (NMR) spectra of perfluorotripentylamine, also known under the trade name Fluorinert™ FC-70. Given the unique properties of the 19F nucleus, including its 100% natural abundance and high gyromagnetic ratio, 19F NMR is an exceptionally sensitive and informative technique for the structural elucidation and analysis of fluorinated compounds.

Introduction to this compound

This compound (C₁₅F₃₃N) is a perfluorinated tertiary amine with the chemical formula N(C₅F₁₁)₃. It is a chemically inert and thermally stable liquid, making it suitable for a variety of specialized applications, including as an electronic coolant and in medical imaging. The molecule consists of three perfluoropentyl chains attached to a central nitrogen atom. Due to the electronegativity of the fluorine atoms, the electron density around the nitrogen is significantly reduced, rendering the amine non-basic. From an NMR perspective, the symmetrical structure of this compound gives rise to a distinct set of fluorine environments, each with a characteristic chemical shift and coupling pattern.

Predicted 19F NMR Data of this compound

Due to the scarcity of publicly available, high-resolution 19F NMR data specifically for this compound, the following table presents estimated chemical shifts and typical coupling constants. These estimations are based on the known 19F NMR data for the closely related analogue, perfluorotributylamine (B110022) (FC-43), and established trends in the chemical shifts of perfluoroalkane chains. The chemical shifts are referenced to CFCl₃ at 0.00 ppm.

| Fluorine Environment | Assignment | Estimated Chemical Shift (δ) (ppm) | Multiplicity | Typical Coupling Constants (JFF) (Hz) |

| Terminal Trifluoromethyl | -CF₃ | -81.5 | Triplet | ³JFF ≈ 8-10 Hz |

| Perfluoroethyl Group | -CF₂-CF₃ | -126.0 | Multiplet | ²JFF ≈ 4-6 Hz, ³JFF ≈ 2-4 Hz |

| Perfluoropropyl Group | -CF₂-CF₂-CF₃ | -123.0 | Multiplet | ²JFF ≈ 4-6 Hz, ³JFF ≈ 2-4 Hz |

| Perfluorobutyl Group | -CF₂-CF₂-CF₂-CF₃ | -122.0 | Multiplet | ²JFF ≈ 4-6 Hz, ³JFF ≈ 2-4 Hz |

| Alpha-Methylene Group | N-CF₂- | -91.0 | Multiplet | ²JFF ≈ 4-6 Hz |

Note: The multiplicities of the internal methylene (B1212753) groups (-CF₂-) will be complex due to coupling with adjacent non-equivalent fluorine atoms. For quantitative analysis, a proton-decoupled 19F NMR experiment is recommended to simplify the spectrum to a series of singlets, allowing for accurate integration.

Experimental Protocol for 19F NMR Spectroscopy

This section outlines a detailed methodology for acquiring a quantitative 19F NMR spectrum of neat this compound.

3.1. Sample Preparation

-

Sample: Use neat this compound (Fluorinert™ FC-70) without any solvent. Perfluorinated liquids are often immiscible with standard NMR solvents.

-

NMR Tube: Transfer approximately 0.6 mL of the neat liquid into a standard 5 mm NMR tube.

-

Lock Signal: Since no deuterated solvent is used, a different lock strategy is required. If the spectrometer allows, an unlocked experiment can be performed. Alternatively, a sealed capillary containing a deuterated solvent (e.g., D₂O or acetone-d₆) can be inserted into the NMR tube to provide a lock signal. This external lock will not contaminate the sample.

-

Reference Standard: An external reference can be used by placing a sealed capillary containing a known reference compound (e.g., CFCl₃ or trifluoroacetic acid in a suitable solvent) in the NMR tube. Alternatively, the spectrum can be referenced post-acquisition to a known signal if a small amount of a reference compound with a known chemical shift is added to the sample (if miscibility allows and it does not interfere with the signals of interest). For perfluorinated compounds, referencing to an external standard is common.

3.2. Spectrometer Setup and Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the 19F frequency is recommended.

-

Tuning and Matching: Tune and match the probe to the 19F frequency.

-

Shimming: Perform shimming on the lock signal (if used) to optimize the magnetic field homogeneity.

-

Acquisition Parameters (for a quantitative 1D 19F spectrum):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For quantitative results with potentially long relaxation times, an inverse-gated decoupling sequence can be used if proton coupling is suspected and needs to be removed without NOE enhancement.

-

Transmitter Frequency Offset (O1P): Center the spectral window on the region of interest for perfluorinated compounds, typically around -150 ppm.

-

Spectral Width (SW): A wide spectral width of at least 250 ppm (e.g., from -50 to -300 ppm) is recommended for initial experiments to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): For quantitative analysis, a long relaxation delay is crucial to allow for full relaxation of all fluorine nuclei. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended. For perfluorinated compounds, T₁ values can be several seconds. A D1 of 30 seconds is a conservative starting point.

-

Pulse Angle (P1): Use a 90° pulse for maximum signal intensity.

-

Number of Scans (NS): A small number of scans (e.g., 4 or 8) is typically sufficient due to the high sensitivity of 19F NMR.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

-

Referencing: Reference the spectrum to the known chemical shift of the internal or external standard. If no standard is used, the most downfield signal can be set to a reference value based on literature data for similar compounds.

-

Integration: Integrate the distinct signals to determine the relative ratios of the different fluorine environments.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its 19F NMR analysis.

Caption: Molecular structure of this compound with distinct fluorine environments.

Caption: Generalized workflow for 19F NMR analysis of this compound.

A Technical Guide to the Infrared Spectroscopy of Perfluorotripentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy data for perfluorotripentylamine, a perfluorinated amine compound. The information is tailored for professionals in research, scientific, and drug development fields who require a comprehensive understanding of the vibrational characteristics of this molecule. This document presents quantitative data in a structured format, details experimental methodologies, and includes visualizations to illustrate key processes.

Introduction to this compound

This compound, with the chemical formula N(C₅F₁₁)₃, is a fully fluorinated tertiary amine. Also known by trade names such as Fluorinert FC-70, it is a colorless, odorless, and chemically inert liquid.[1] Its high thermal stability and dielectric strength make it suitable for various industrial applications, including as an electronic coolant and in vapor phase soldering.[2][3][4] From a spectroscopic perspective, the molecule is characterized by the absence of C-H bonds and the prevalence of C-F and C-C bonds, which dominate its infrared spectrum.

Infrared Spectroscopy Data

The infrared spectrum of this compound is distinguished by strong absorption bands in the region associated with C-F stretching vibrations. Due to the complexity of the molecule and the significant overlap of vibrational bands, the spectrum exhibits broad, intense features rather than sharp, well-resolved peaks.[5]

Quantitative Data Summary

The primary absorption bands for this compound are located in the atmospheric window, a region of the infrared spectrum where atmospheric gases are largely transparent. The major peaks, as determined from experimental data, are summarized in the table below.

| Wavenumber (cm⁻¹) | Tentative Assignment | Intensity |

| ~1300 - 1100 | C-F Stretching Vibrations | Strong |

| ~800 - 700 | CF₂ and CF₃ Bending/Deformation Modes | Medium |

| ~600 - 500 | C-C and C-N Skeletal Vibrations | Weak |

Note: The peak positions are approximate due to the broad and overlapping nature of the absorption bands.

Experimental Protocols

The following section outlines a detailed methodology for obtaining the infrared spectrum of this compound, based on established Fourier Transform Infrared (FTIR) spectroscopy techniques.[5][6]

Materials and Instrumentation

-

Sample: this compound (liquid)

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector

-

Sample Cell: A liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Experimental Procedure

-

Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum Acquisition: A background spectrum is collected without the sample in the beam path. This measurement accounts for the instrumental response and any ambient atmospheric absorptions.

-

Sample Preparation:

-

Transmission Mode: A small drop of this compound is placed between two salt plates, which are then gently pressed together to form a thin liquid film. The plates are mounted in a sample holder.

-

ATR Mode: A drop of this compound is placed directly onto the ATR crystal.

-

-

Sample Spectrum Acquisition: The prepared sample is placed in the sample compartment of the spectrometer, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of a liquid sample such as this compound using an FTIR spectrometer.

Logical Relationship of Spectral Features

The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic infrared absorption regions.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Perfluorotripentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotripentylamine, a fully fluorinated tertiary amine also known under the trade name Fluorinert FC-70, is a synthetic compound recognized for its exceptional chemical inertness and high thermal stability. These properties have led to its use in demanding applications such as an electronic coolant and in vapor phase soldering. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, consolidating available data on its physical properties, decomposition products, and the methodologies used to evaluate its thermal behavior. While specific quantitative experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide synthesizes established knowledge on per- and polyfluoroalkyl substances (PFAS) to infer its likely degradation pathways and products.

Introduction

This compound, with the chemical formula N(C₅F₁₁)₃, is a member of the per- and polyfluoroalkyl substances (PFAS) family. Its structure, consisting of a central nitrogen atom bonded to three perfluorinated pentyl chains, imparts unique physical and chemical properties. The high strength of the carbon-fluorine bond contributes to its remarkable resistance to thermal and chemical degradation. Understanding the limits of this stability and the nature of its degradation products is crucial for its safe handling, application, and environmental assessment, particularly in high-temperature environments relevant to its use in the electronics and pharmaceutical industries.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and wide liquid range are notable features that make it suitable for heat transfer applications.

Table 1: Physicochemical Properties of this compound (Fluorinert FC-70)

| Property | Value | Reference |

| Chemical Formula | C₁₅F₃₃N | |

| Molecular Weight | 821.12 g/mol | |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 215 °C | [1][2] |

| Pour Point | -25 °C | [1][2] |

| Density (at 25 °C) | 1.94 g/mL | [2] |

| Vapor Pressure (at 25 °C) | 0.02 mmHg | |

| Solubility in Water | < 5 ppm | |

| Chemical Stability | Stable under normal conditions | [3] |

Thermal Stability and Degradation

This compound is characterized by its high thermal stability. However, at sufficiently elevated temperatures, it will undergo decomposition. The degradation process is expected to involve the cleavage of the weakest bonds within the molecule.

General Degradation Mechanisms of Perfluorinated Compounds

The thermal degradation of perfluorinated compounds, such as this compound, is primarily initiated by the cleavage of carbon-carbon (C-C) bonds, which are generally weaker than carbon-fluorine (C-F) bonds. The degradation of perfluorinated alkanes often proceeds through a random scission mechanism, leading to the formation of smaller perfluorinated radical species. These radicals can then undergo further reactions, including recombination and elimination, to form a variety of smaller, more volatile perfluorinated compounds.

Expected Degradation Products of this compound

Based on the Material Safety Data Sheet (MSDS) for "Perfluoro-compound FC-70," the hazardous decomposition products of this compound include:

-

Nitrogen Oxides (NOx)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Hydrogen Fluoride (HF)

-

Perfluoroisobutylene (PFIB)

The formation of these products suggests a complex degradation pathway involving the fragmentation of the perfluoropentyl chains and the reaction of the resulting fragments with the nitrogen atom and any available oxygen.

The proposed logic for the formation of these products is outlined in the diagram below.

Caption: Postulated Thermal Degradation Pathway.

Experimental Methodologies for Thermal Analysis

The thermal stability and degradation of materials like this compound are typically investigated using a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air, oxygen) to study thermo-oxidative degradation. A constant flow rate (e.g., 20-100 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

-

Analysis: The onset temperature of decomposition, the temperature of maximum mass loss rate, and the final residual mass are determined from the TGA and DTG curves.

The following diagram illustrates a typical experimental workflow for TGA.

Caption: TGA Experimental Workflow.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during thermal decomposition, TGA is often coupled with spectroscopic techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Experimental Protocol: TGA coupled with Mass Spectrometry (TGA-MS)

-

Instrumentation: A TGA instrument is interfaced with a mass spectrometer via a heated transfer line.

-

TGA Procedure: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the ion source of the mass spectrometer through the heated transfer line to prevent condensation.

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the evolved ionic fragments. The ion intensity for specific m/z values corresponding to potential degradation products is monitored as a function of temperature.

-

Data Analysis: The mass spectra obtained at different temperatures are analyzed to identify the chemical composition of the evolved gases. This allows for the correlation of specific mass loss events in the TGA curve with the evolution of particular degradation products.

The workflow for a TGA-MS experiment is depicted below.

References

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification | Per- and Polyfluoroalkyl Substance Treatment Technologies | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Perfluorotripentylamine: A Comprehensive Safety and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for perfluorotripentylamine (CAS No. 338-84-1), a perfluorinated compound also known by trade names such as Fluorinert FC-70. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures. It is intended to serve as a crucial resource for professionals working with this substance in laboratory and development settings.

Core Safety & Physical Properties

This compound is a colorless and odorless liquid with a high boiling point and density.[1][2] It is chemically inert and thermally stable, making it suitable for applications such as an electronics coolant.[1][3] Its insolubility in water is a key physical characteristic.[1]

Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅F₃₃N | [2][4][5][6] |

| Molecular Weight | 821.11 g/mol | [1][4][5][6][7] |

| CAS Number | 338-84-1 | [2][4][6][8] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Odorless | [1][2] |

| Boiling Point | 210 - 220 °C | [1][7] |

| Melting Point | -25 °C | [9][10] |

| Density | 1.93 - 1.94 g/cm³ | [1][7][9] |

| Refractive Index | 1.303 | [1][9] |

| Water Solubility | <5 ppm (insoluble) | [1][9] |

Toxicological Information and Hazard Assessment

This compound is generally considered to have low toxicity.[1] However, there is some inconsistency in its classification across different sources. While many reports indicate that it does not meet the criteria for GHS hazard classification, some sources classify it as a skin and eye irritant.[5] One safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.[2]

GHS Hazard Statements

| Hazard Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [5][11] |

| H319 | Causes serious eye irritation | [5][11] |

| H335 | May cause respiratory irritation | [11] |

| H413 | May cause long lasting harmful effects to aquatic life | [2] |

Note: A high percentage of notifications to ECHA do not classify the substance as hazardous.[5]

Acute Toxicity Data

Experimental Protocols for Acute Toxicity Assessment

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its acute oral and inhalation toxicity, according to OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

Objective: To determine the dose of a substance that causes evident toxicity or mortality after a single oral administration.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.[12]

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing starts at levels like 5, 50, 300, or 2000 mg/kg.[1][3]

-

Main Study: Groups of at least five animals are administered the substance at fixed dose levels in a stepwise manner.[1] The substance is administered by gavage.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[11]

-